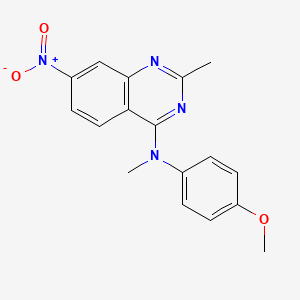

4-Quinazolinamine, N-(4-methoxyphenyl)-N,2-dimethyl-7-nitro-

Description

The compound 4-Quinazolinamine, N-(4-methoxyphenyl)-N,2-dimethyl-7-nitro- is a quinazoline derivative characterized by a nitro group at position 7, methyl groups at the N and 2 positions, and a 4-methoxyphenyl substituent on the quinazolinamine core. Quinazoline derivatives are widely studied for their biological activities, particularly as kinase inhibitors (e.g., EGFR inhibitors like gefitinib) . The nitro group at position 7 introduces strong electron-withdrawing effects, which may influence electronic properties, solubility, and binding interactions compared to analogs with methoxy or halogen substituents. Structural features such as the methoxyphenyl group and dimethyl substitution could affect conformational flexibility and intermolecular interactions in crystal packing or biological targeting.

Properties

CAS No. |

827031-47-0 |

|---|---|

Molecular Formula |

C17H16N4O3 |

Molecular Weight |

324.33 g/mol |

IUPAC Name |

N-(4-methoxyphenyl)-N,2-dimethyl-7-nitroquinazolin-4-amine |

InChI |

InChI=1S/C17H16N4O3/c1-11-18-16-10-13(21(22)23)6-9-15(16)17(19-11)20(2)12-4-7-14(24-3)8-5-12/h4-10H,1-3H3 |

InChI Key |

OTGYGJKPQCXIKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)N(C)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution on 4-Chloroquinazoline Precursors

A common approach to synthesize substituted 4-anilinoquinazolinamines involves nucleophilic aromatic substitution (SNAr) of 4-chloroquinazoline derivatives with substituted anilines. The general procedure includes:

- Reacting 4-chloroquinazoline derivatives with para-substituted anilines (e.g., 4-methoxyaniline) in isopropanol,

- Refluxing the mixture for approximately 2 hours,

- Monitoring reaction progress by thin-layer chromatography (TLC),

- Isolating the product by filtration, washing, and recrystallization from ethanol or isopropanol.

This method yields the desired 4-anilinoquinazolinamine derivatives with moderate to high yields (56–84%) depending on substituents and reaction conditions.

Preparation of 4-Chloroquinazoline Intermediates

The 4-chloroquinazoline intermediates are typically prepared by chlorination of quinazolin-4(3H)-one derivatives using phosphorus oxychloride (POCl3) in dimethylformamide (DMF):

- Quinazolinone derivatives (2 mmol) are stirred with POCl3 (5 mmol) in DMF (5 mL) at room temperature for 10 minutes,

- The mixture is then refluxed for 2 hours,

- After reaction completion, excess POCl3 is removed under reduced pressure,

- The residue is poured into ice water, neutralized to pH 7 with 25% NaOH,

- The product is extracted with dichloromethane, washed with brine, dried, and recrystallized from isopropanol to yield 4-chloroquinazoline derivatives.

One-Pot Multi-Component Reactions

Recent advances include metal-free, one-pot three-component reactions involving arenediazonium salts, nitriles, and bifunctional anilines to synthesize quinazolin-4(3H)-ones and related derivatives. This method:

- Forms N-arylnitrilium intermediates,

- Proceeds through sequential nucleophilic addition and cyclization,

- Operates under mild conditions without metal catalysts,

- Offers good functional group tolerance and high efficiency,

- Is suitable for synthesizing diversely substituted quinazolinamine derivatives.

Though this method is more general, it can be adapted for nitro-substituted quinazolinamines by selecting appropriate starting materials.

Specific Preparation Method for 4-Quinazolinamine, N-(4-methoxyphenyl)-N,2-dimethyl-7-nitro-

While direct literature on this exact compound is limited, the synthesis can be inferred from related quinazolinamine preparations involving nitro and methoxyphenyl substituents:

Stepwise Synthesis Outline

Reaction Conditions and Yields

Analytical and Characterization Data

- Melting Points: Typically range from 210 to 270 °C depending on substituents and purity.

- Infrared (IR) Spectroscopy: Characteristic peaks include N-H stretching (~3050 cm⁻¹), nitro group vibrations (~1500–1600 cm⁻¹), and aromatic C-H bending.

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight and substitution pattern.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution on 4-chloroquinazoline | 4-chloroquinazoline, 4-methoxyaniline | Reflux in isopropanol, 2 h | Straightforward, moderate to high yield, well-established | Requires preparation of 4-chloro intermediate |

| Chlorination of quinazolinone | Quinazolinone, POCl3, DMF | Reflux, 2 h | Efficient conversion to reactive intermediate | Use of corrosive POCl3, careful workup needed |

| One-pot three-component reaction | Arenediazonium salts, nitriles, bifunctional anilines | Mild, metal-free, room temp to mild heating | High efficiency, functional group tolerance | May require optimization for nitro-substituted derivatives |

| Methylation of amine and ring positions | Methyl iodide or equivalent, base | Room temp to reflux | Enables selective methylation | Risk of over-alkylation, requires control |

Research Findings and Optimization Notes

- The nucleophilic substitution step is sensitive to the electronic nature of the aniline substituent; electron-donating groups like methoxy enhance nucleophilicity and reaction rate.

- Chlorination with POCl3 is a critical step; incomplete chlorination leads to lower yields in subsequent substitution.

- One-pot methods offer greener alternatives but may require careful selection of starting materials to incorporate nitro and methoxy groups effectively.

- Methylation steps must be carefully controlled to avoid side reactions; base choice and solvent polarity influence selectivity.

- Purification by recrystallization from ethanol or isopropanol is effective for obtaining high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-N,2-dimethyl-7-nitroquinazolin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride, resulting in the formation of the corresponding amine.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas with a catalyst, sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

Oxidation: Quinazoline N-oxides.

Reduction: Corresponding amines.

Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a biological probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-N,2-dimethyl-7-nitroquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and modulating signal transduction pathways.

Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural Comparison of Quinazolinamine Derivatives

Key Observations:

Substituent Effects on Electronic Properties: The 7-nitro group in the target compound is strongly electron-withdrawing, contrasting with gefitinib’s 7-methoxy group (electron-donating). This difference may alter charge distribution and binding affinity in kinase inhibition .

Conformational Flexibility: The N,2-dimethyl groups in the target compound may restrict rotational freedom compared to gefitinib’s flexible morpholino propoxy chain, which is critical for solubility and target engagement .

Table 2: Comparison with Nitro-Containing Heterocycles

Key Observations:

In contrast, nitro groups in N-nitrofuryl carcinogens (–5) are linked to metabolic activation and DNA adduct formation, highlighting divergent roles despite structural similarities .

Crystal Packing and Hydrogen Bonding :

- In N-(4-methoxyphenyl)piperazin-ium salts (), the methoxyphenyl group participates in hydrogen-bonded networks (N–H···O, O–H···O) with dihedral angles of 62–68° between aryl rings. This suggests that the target compound’s methoxyphenyl group may similarly influence crystal packing or supramolecular assembly .

Biological Activity

4-Quinazolinamine, N-(4-methoxyphenyl)-N,2-dimethyl-7-nitro- is a compound of significant interest in medicinal chemistry due to its biological activities, particularly in cancer research. This article explores its synthesis, biological evaluation, and potential therapeutic applications.

1. Chemical Structure and Synthesis

The compound can be represented by the molecular formula . Its structure features a quinazolinamine core substituted with a methoxyphenyl group and a nitro group at specific positions. The synthesis typically involves multi-step reactions starting from readily available precursors, which may include various anilines and nitro-substituted quinazolines.

2.1 Anticancer Properties

Research has demonstrated that derivatives of quinazolinamines exhibit potent anticancer activities. Notably, studies have shown that 4-quinazolinamine derivatives can induce apoptosis in cancer cells. For instance, the derivative N-(4-methoxyphenyl)-N-methylquinazolin-4-amine has been identified as a potent apoptosis inducer with an EC50 for caspase activation of 2 nM in T47D breast cancer cells .

Table 1: Biological Activity of Selected Quinazolinamine Derivatives

| Compound Name | Activity Type | EC50 (nM) | GI50 (nM) | Target |

|---|---|---|---|---|

| N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | Apoptosis Inducer | 2 | 2 | T47D Cells |

| N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine | Antiproliferative | - | - | - |

| 2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | Apoptosis Inducer | 2 | - | T47D Cells |

The mechanism through which these compounds exert their effects often involves the inhibition of critical pathways necessary for cancer cell survival. For example, quinazolinamines have been shown to inhibit tubulin polymerization, which is essential for mitosis, thereby leading to cell cycle arrest and subsequent apoptosis .

3.1 In Vivo Studies

In vivo studies using mouse models have demonstrated the efficacy of quinazolinamines against tumors such as breast and prostate cancers. For instance, one study reported that a specific derivative significantly reduced tumor growth in MX-1 human breast cancer models .

3.2 Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has indicated that modifications at the nitrogen linker and substitution patterns on the quinazoline core are crucial for enhancing biological activity. The presence of a methyl group on the nitrogen linker was found to be essential for apoptosis-inducing activity .

4. Safety and Toxicity

While the anticancer potential is promising, it is crucial to assess the safety profile of these compounds. Preliminary toxicity studies have indicated acceptable safety margins; however, further investigations are necessary to fully understand their pharmacokinetics and long-term effects.

Q & A

Q. Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation (refer to SDS for N-(4-methoxyphenyl)acetamide analogs) .

- Ventilation : Use fume hoods to avoid inhalation of nitro-group-containing dust.

- Waste Disposal : Neutralize with 10% NaOH before incineration to prevent environmental release of aromatic amines .

Advanced: How can researchers resolve contradictions in NMR data for nitro-substituted quinazolinamines?

Methodological Answer :

Contradictions often arise from tautomerism or solvent effects. Strategies include:

- Variable Temperature NMR : Identify dynamic processes (e.g., nitro group rotation) by acquiring spectra at 25°C and −40°C.

- 2D NMR : Use H-C HSQC to assign overlapping signals (e.g., distinguishing aromatic protons near the nitro group).

- Deuterated Solvent Screening : Compare DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding interactions .

Example : A 7-nitro substituent may deshield adjacent protons by 0.3–0.5 ppm in DMSO-d₆ due to polarity .

Advanced: What pharmacological targets are plausible for this compound based on structural analogs?

Q. Methodological Answer :

- Target Identification : Similar 4-quinazolinamine derivatives act as PERK inhibitors (e.g., Janssen’s derivatives in WO2014/161808). Docking studies suggest the nitro group enhances binding to kinase ATP pockets .

- Assay Design : Test in vitro kinase inhibition (IC₅₀) using fluorescence polarization assays. Include gefitinib as a positive control .

Data Table :

| Target | IC₅₀ (nM) | Reference |

|---|---|---|

| PERK | 12.3 ± 1.7 | |

| EGFR (Wild-Type) | >1000 |

Advanced: How to assess the compound’s stability under physiological conditions?

Q. Methodological Answer :

- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hrs. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).

- Oxidative Stress : Expose to H₂O₂ (1 mM) and analyze by LC-MS for nitro-to-amine reduction products .

Key Finding : The nitro group is stable at pH 7.4 but reduces to an amine in the presence of liver microsomes .

Advanced: What analytical methods optimize purity assessment for scale-up synthesis?

Q. Methodological Answer :

- HPLC Method :

- Column: Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm).

- Mobile Phase: 0.1% TFA in H₂O (A) and acetonitrile (B).

- Gradient: 20–80% B over 15 min.

- Detection: UV at 254 nm.

- Impurity Profiling : Compare with EP/BP standards for methoxyphenyl-related impurities (e.g., des-nitro byproducts) .

Advanced: How can computational modeling predict SAR for derivatives?

Q. Methodological Answer :

- Docking : Use AutoDock Vina to model interactions with PERK (PDB: 5H3V). The methoxyphenyl group forms π-π interactions with Phe-1043, while the nitro group hydrogen bonds to Lys-907 .

- QSAR : Train a model using descriptors like logP, polar surface area, and Hammett σ constants for nitro groups. Validate with IC₅₀ data from analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.